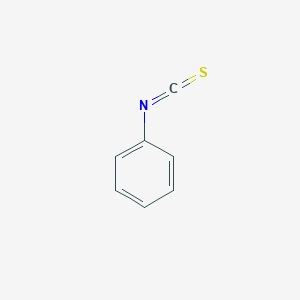

Phenyl isothiocyanate

Beschreibung

Eigenschaften

IUPAC Name |

isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFJKGMPGYROCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021129 | |

| Record name | Isothiocyanic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Phenyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16548 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.5 [mmHg] | |

| Record name | Phenyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16548 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-72-0 | |

| Record name | Phenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiocyanatobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isothiocyanic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D58F84LSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of Phenyl Isothiocyanate in Edman Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The determination of a protein's primary amino acid sequence is a cornerstone of biochemical and pharmaceutical research, providing fundamental insights into its structure, function, and potential as a therapeutic target. The Edman degradation, a method developed by Pehr Edman, remains a highly accurate and widely used technique for the sequential N-terminal sequencing of peptides and proteins.[1][2][3] At the heart of this robust chemistry lies phenyl isothiocyanate (PITC), a reagent whose specific reactivity enables the controlled, stepwise removal and identification of amino acid residues.[4][5][6] This technical guide provides an in-depth examination of the role of PITC in the Edman degradation process, complete with experimental methodologies and quantitative data for the modern researcher.

Core Mechanism: The PITC Coupling Reaction

The Edman degradation process is initiated by the specific and crucial reaction of this compound with the free alpha-amino group of a peptide's N-terminal residue.[1][4][6] This reaction, known as the coupling reaction, is the foundational step that "tags" the terminal amino acid for subsequent cleavage.

The key characteristics of this reaction are:

-

Reagent: this compound (C₆H₅–N=C=S).[7]

-

Target: The uncharged N-terminal α-amino group of a peptide or protein.[1] PITC's specificity for this free amino group is critical; if the N-terminus is chemically blocked or modified (e.g., through acetylation), the Edman degradation will not proceed.[1][3][4]

-

Conditions: The reaction is conducted under mildly alkaline (basic) conditions.[1][5][6] This ensures the N-terminal amino group is deprotonated and thus sufficiently nucleophilic to attack the electrophilic carbon atom of the isothiocyanate group in PITC.

-

Product: The reaction forms a phenylthiocarbamoyl (PTC) derivative of the peptide (a PTC-peptide).[4][6][8] This initial product is a stable thiourea (B124793) derivative, linking the phenylthiocarbamoyl group to the N-terminal amino acid.[9]

This initial coupling is paramount. The addition of the phenylthiocarbamoyl group to the N-terminus is what facilitates the selective cleavage of the first peptide bond in the subsequent step without hydrolyzing other peptide bonds in the chain.[1]

The Edman Degradation Cycle: A Step-by-Step Analysis

Following the initial coupling reaction, the Edman degradation proceeds in a cyclical manner, with each cycle removing and identifying one amino acid residue. The entire automated process can be broken down into three primary stages per cycle.[5]

1. Coupling: As described above, the peptide is reacted with PITC under basic conditions to form the stable PTC-peptide.

2. Cleavage: The reaction conditions are switched to anhydrous acidic, typically using trifluoroacetic acid (TFA).[1][2] This acidic environment promotes the cleavage of the peptide bond between the first and second amino acid residues. The N-terminal residue cyclizes and is released from the peptide as an anilinothiazolinone (ATZ) derivative.[1][7] This step yields two products: the ATZ-amino acid and the original peptide, now shortened by one residue.[7] The shortened peptide is then available for the next cycle of degradation.[7]

3. Conversion and Identification: The ATZ derivative is unstable and is subsequently treated with aqueous acid to rearrange it into a more stable phenylthiohydantoin (PTH) derivative (PTH-amino acid).[1][7][8] This stable PTH-amino acid is then identified, typically by high-performance liquid chromatography (HPLC) or mass spectrometry.[6][8] By comparing the retention time or mass of the product with known standards for all 20 common amino acids, the identity of the original N-terminal residue is unequivocally determined.[7][8]

This three-stage process is repeated, allowing for the sequential determination of the peptide's amino acid sequence from the N-terminus inward.[8]

Quantitative Data Summary

The efficiency and limitations of Edman degradation are well-characterized. The following table summarizes key quantitative data for the process.

| Parameter | Value/Range | Notes | Source(s) |

| Repetitive Yield | >99% (Modern Automats) | The efficiency of a single cycle of degradation. Even a small inefficiency is cumulative, limiting the readable length. | [1] |

| ~95% (General) | A commonly cited overall efficiency. | [10] | |

| 92% (Solid-Phase) | Measured efficiency for an automatic Edman reaction on a 117-residue peptidyl-resin. | [11] | |

| Sequencing Length | 30-60 residues | Practical limit due to the cumulative decrease in yield and buildup of background signals. | [1][3] |

| Sample Requirement | 1 - 100 picomoles | Modern automated sequencers are highly sensitive. | [1] |

| < 0.1 µg | Equivalent mass for the picomole range. | [7] | |

| Attomole (with AMS) | Coupling with accelerator mass spectrometry (AMS) allows for sequencing at the attomole level. | [12] | |

| Cycle Time | ~20-30 minutes | Modern automated sequencers have significantly reduced the time per cycle. | [10] |

Experimental Protocols

The following are generalized methodologies for Edman degradation. Specific parameters may require optimization based on the sample and instrumentation.

Protocol 1: Automated Edman Degradation from a PVDF Membrane

This is the most common approach for protein sequencing.

-

Sample Preparation:

-

Separate the protein sample using SDS-PAGE (polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane via electroblotting.[1]

-

Stain the membrane (e.g., with Coomassie Blue), excise the protein band of interest, and wash extensively to remove contaminants.

-

-

Instrument Setup:

-

Place the excised PVDF membrane into the reaction cartridge of an automated protein sequencer.

-

Ensure all reagent and solvent reservoirs (e.g., PITC, TFA, ethyl acetate, acetonitrile, aqueous acid) are filled with high-purity sequencing-grade chemicals.

-

-

Automated Sequencing Cycles:

-

Cycle 1 (Coupling): The instrument delivers a solution of PITC in a basic solvent (e.g., N-methylpiperidine or trimethylamine) to the reaction cartridge, incubating to form the PTC-peptide on the membrane.[5]

-

Cycle 1 (Wash): Excess reagents and byproducts are washed away with organic solvents like ethyl acetate.

-

Cycle 1 (Cleavage): Anhydrous trifluoroacetic acid is delivered to cleave the N-terminal ATZ-amino acid from the membrane-bound peptide.[5]

-

Cycle 1 (Extraction & Conversion): The ATZ-amino acid is selectively extracted with an organic solvent and transferred to a conversion flask. Here, aqueous acid is added to facilitate the rearrangement to the stable PTH-amino acid.

-

Cycle 1 (Identification): The PTH-amino acid solution is automatically injected into an online HPLC system for separation and identification.

-

Subsequent Cycles: The instrument automatically begins the next cycle on the shortened peptide remaining on the PVDF membrane.

-

Protocol 2: In-Solution Edman Degradation (Manual or Automated)

This method is used for peptides that are soluble in the reaction solvents.

-

Sample Preparation:

-

The peptide sample must be highly purified and free of salts and other primary amines that could react with PITC. Lyophilize the sample to dryness in a reaction tube.[13]

-

-

Coupling Reaction:

-

Dissolve the peptide in a suitable coupling buffer (mildly alkaline).

-

Add a solution of PITC and incubate at a controlled temperature (e.g., 50°C) to form the PTC-peptide.

-

-

Extraction of Excess Reagent:

-

Lyophilize the sample to remove volatile buffer components.

-

Perform a liquid-liquid extraction (e.g., with benzene (B151609) or another non-polar solvent) to remove excess PITC and byproducts.

-

-

Cleavage Reaction:

-

Treat the dried PTC-peptide with anhydrous trifluoroacetic acid to cleave the ATZ-amino acid.

-

-

Extraction of ATZ-Amino Acid:

-

Evaporate the TFA.

-

Extract the ATZ-amino acid into an organic solvent, leaving the shortened (and more polar) peptide behind in the aqueous phase or as a solid.

-

-

Conversion and Identification:

-

Evaporate the solvent containing the ATZ-amino acid.

-

Add aqueous acid and heat to convert the ATZ to the PTH-amino acid.

-

Analyze the PTH-amino acid by HPLC.

-

-

Next Cycle:

-

The shortened peptide remaining from step 5 is dried and subjected to the next cycle, starting again with the coupling reaction.

-

Visualizations

Logical Workflow of PITC in Edman Degradation

References

- 1. Edman degradation - Wikipedia [en.wikipedia.org]

- 2. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 3. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 6. nbinno.com [nbinno.com]

- 7. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Mechanism of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]

- 9. biology.stackexchange.com [biology.stackexchange.com]

- 10. ehu.eus [ehu.eus]

- 11. Quantitative solid-phase Edman degradation for evaluation of extended solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. cib.csic.es [cib.csic.es]

The Core Mechanism of Phenyl Isothiocyanate in Protein Sequencing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of phenyl isothiocyanate (PITC) in N-terminal protein sequencing, a cornerstone technique in proteomics and drug development. The method, known as Edman degradation, offers a systematic approach to elucidating the primary structure of proteins and peptides. This document details the underlying chemical principles, experimental considerations, and quantitative performance of this enduringly relevant biochemical tool.

Introduction to Edman Degradation

Developed by Pehr Edman, this sequencing method relies on the sequential removal and identification of amino acids from the N-terminus of a polypeptide chain.[1][2] The process involves a cyclical series of chemical reactions that label, cleave, and identify one amino acid residue at a time, without hydrolyzing the rest of the peptide bonds.[1] this compound is the key reagent that enables this controlled, stepwise degradation.[3][4] The automation of this process has significantly enhanced its speed and efficiency, making it a valuable tool for protein characterization.[1][2]

The Chemical Mechanism of this compound

The Edman degradation proceeds through a three-step cycle for each amino acid residue at the N-terminus. The entire process is predicated on the specific reactivity of PITC with the free alpha-amino group of the N-terminal amino acid.

Step 1: Coupling Reaction (Labeling)

Under mildly alkaline conditions (pH 8-9), the uncharged N-terminal amino group of the peptide performs a nucleophilic attack on the carbon atom of the isothiocyanate group of this compound.[1][2][5][6] This reaction forms a phenylthiocarbamoyl (PTC) derivative of the peptide.[1][2][5][6] The alkaline environment is crucial as it ensures the N-terminal amino group is in its deprotonated, nucleophilic state.[6]

Step 2: Cleavage Reaction

The PTC-peptide is then treated with a strong, anhydrous acid, typically trifluoroacetic acid (TFA).[5][7] Under these acidic conditions, the sulfur atom of the PTC group attacks the carbonyl carbon of the first peptide bond. This intramolecular cyclization leads to the cleavage of the N-terminal amino acid residue from the rest of the peptide chain as an anilinothiazolinone (ATZ) derivative.[1][7] The remainder of the peptide is shortened by one residue and can be recovered for the next cycle of degradation.[5]

Step 3: Conversion to a Stable Derivative

The cleaved ATZ-amino acid is unstable and is therefore converted to a more stable phenylthiohydantoin (PTH) derivative.[1][6] This is achieved by treating the ATZ-amino acid with aqueous acid.[7] The resulting PTH-amino acid is then identified using analytical techniques such as high-performance liquid chromatography (HPLC) by comparing its retention time to that of known PTH-amino acid standards.[5][6]

Quantitative Data Summary

The efficiency and sensitivity of Edman degradation are critical for successful protein sequencing. The following table summarizes key quantitative parameters of the technique.

| Parameter | Typical Value | Notes |

| Repetitive Yield per Cycle | >99% (automated sequencers)[1] | A high repetitive yield is crucial for sequencing longer peptides. Even a small inefficiency can lead to a rapid decrease in the signal-to-noise ratio over successive cycles. |

| Sequencing Length | Up to 30-60 residues[1][2] | The practical limit is often determined by the buildup of background signals from incomplete reactions and side reactions. For larger proteins, chemical or enzymatic cleavage into smaller peptides is necessary prior to sequencing.[7] |

| Sample Requirement | 10 - 100 picomoles[1][2] | Modern automated sequencers can achieve high sensitivity, with some instruments capable of obtaining sequence information from as little as 1 to 5 picomoles of sample.[7] |

| Cycle Time | Approximately 30-60 minutes | The time required for one complete cycle of coupling, cleavage, and conversion in an automated sequencer. |

Experimental Protocols

While modern protein sequencing is largely automated, understanding the manual procedures provides insight into the chemistry. Below is a generalized protocol for manual Edman degradation.

Materials

-

Peptide sample (1-10 nmol)

-

This compound (PITC) solution (5% v/v in a suitable solvent like pyridine)

-

Coupling buffer (e.g., pyridine/water/triethylamine)

-

Anhydrous trifluoroacetic acid (TFA)

-

Organic solvents for extraction (e.g., heptane (B126788), ethyl acetate)

-

Aqueous acid for conversion (e.g., 1 N HCl)

-

Nitrogen gas source

-

Heating block or water bath

-

Centrifuge

-

HPLC system for PTH-amino acid analysis

Procedure

-

Coupling:

-

Dissolve the peptide sample in the coupling buffer in a reaction tube.

-

Add the PITC solution to the peptide solution.

-

Incubate the reaction mixture under a nitrogen atmosphere to prevent oxidation. The reaction is typically carried out at a controlled temperature (e.g., 40-50°C).[6]

-

-

Extraction of Excess Reagents:

-

After the coupling reaction is complete, extract the excess PITC and by-products using an organic solvent like heptane or ethyl acetate. This step is crucial to minimize background noise in subsequent analytical steps.

-

-

Cleavage:

-

Dry the sample completely under a stream of nitrogen.

-

Add anhydrous TFA to the dried sample to initiate the cleavage of the N-terminal PTC-amino acid.

-

-

Extraction of the ATZ-Amino Acid:

-

After the cleavage reaction, extract the resulting anilinothiazolinone (ATZ)-amino acid derivative with an organic solvent. The remaining peptide, now one residue shorter, remains in the aqueous phase.

-

-

Conversion:

-

Transfer the organic phase containing the ATZ-amino acid to a new tube and evaporate the solvent.

-

Add aqueous acid (e.g., 1 N HCl) and heat to convert the ATZ-amino acid into the more stable phenylthiohydantoin (PTH)-amino acid.

-

-

Identification:

-

Dry the PTH-amino acid sample.

-

Redissolve the sample in a suitable solvent and inject it into an HPLC system.

-

Identify the PTH-amino acid by comparing its retention time with that of known standards.

-

-

Next Cycle:

-

The remaining peptide from step 4 can be subjected to the next cycle of Edman degradation, starting from the coupling step.

-

Visualizing the Process

Chemical Mechanism of Edman Degradation

Caption: Chemical workflow of the Edman degradation cycle.

Experimental Workflow of Protein Sequencing

Caption: Overall workflow for determining a protein sequence.

Limitations and Considerations

Despite its utility, Edman degradation has several limitations:

-

Blocked N-termini: If the N-terminal amino group is chemically modified (e.g., acetylated), the PITC coupling reaction cannot occur, and the method will fail.[1]

-

Peptide Length: As mentioned, the repetitive yield is not 100%, which limits the reliable sequencing length to about 30-60 residues.[1][2]

-

Non-alpha-amino acids: The presence of non-α-amino acids can halt the sequencing process.[1]

-

Disulfide Bridges: Edman degradation does not directly provide information about the positions of disulfide bridges.[1]

Conclusion

This compound-based Edman degradation remains a powerful and reliable method for determining the N-terminal sequence of proteins and peptides. Its high accuracy and the ability to be automated make it an indispensable tool in research, clinical diagnostics, and the development of biopharmaceuticals. A thorough understanding of its mechanism of action, quantitative performance, and limitations is essential for its effective application in the modern life sciences laboratory.

References

- 1. Edman degradation - Wikipedia [en.wikipedia.org]

- 2. Edman_degradation [bionity.com]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. thomassci.com [thomassci.com]

- 5. nbinno.com [nbinno.com]

- 6. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 7. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]

Basic principles of PITC derivatization for amino acid analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles of phenylisothiocyanate (PITC) derivatization for the quantitative analysis of amino acids. This pre-column derivatization technique remains a robust and widely utilized method in proteomics, clinical chemistry, and pharmaceutical development due to its reliability in reacting with both primary and secondary amino acids to form stable, UV-absorbent derivatives.

Core Principles of PITC Derivatization

Phenylisothiocyanate (PITC), also known as Edman's reagent, reacts with the amino group of amino acids in a process called phenylthiocarbamylation. This reaction occurs under alkaline conditions and results in the formation of a phenylthiocarbamyl (PTC) amino acid derivative.[1][2] The key advantage of this method is the introduction of a phenyl group, a strong chromophore, which allows for sensitive detection of the derivatized amino acids using UV spectrophotometry, typically at 254 nm.[2]

The reaction is rapid, generally reaching completion within minutes at room temperature, and produces stable PTC-amino acid derivatives that are suitable for subsequent analysis by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][3] Unlike some other derivatizing agents, PITC has the significant advantage of reacting with both primary and secondary amines, enabling the analysis of all proteinogenic amino acids, including proline.[3]

The Derivatization Reaction

The derivatization of an amino acid with PITC proceeds in a straightforward, two-step manner under mild alkaline conditions. The reaction is initiated by the nucleophilic attack of the deprotonated amino group of the amino acid on the electrophilic carbon atom of the isothiocyanate group of PITC. This forms an unstable intermediate, which then rearranges to the stable phenylthiocarbamyl (PTC) derivative.

Caption: Chemical reaction of PITC with an amino acid.

Experimental Workflow

The general workflow for amino acid analysis using PITC derivatization involves several key stages, from sample preparation to data analysis. A typical experimental pipeline is outlined below.

Caption: General experimental workflow for PITC derivatization.

Quantitative Performance

The PITC derivatization method, coupled with RP-HPLC, offers robust quantitative performance, making it suitable for a wide range of applications. The following table summarizes typical performance characteristics reported in the literature. It is important to note that specific results may vary depending on the instrumentation, column chemistry, and sample matrix.

| Performance Metric | Typical Value/Range | Notes |

| Limit of Detection (LOD) | < 10 pmol | Can reach low picomole to femtomole levels depending on the specific amino acid and detection system.[4] |

| Limit of Quantification (LOQ) | 2.0 µM | In plasma samples, LOQ can be influenced by dilution factors.[5] |

| Linearity | 0.5 - 500 µg/mL | Excellent linearity is typically observed over a broad concentration range.[6] |

| Reproducibility (%CV) | < 5% | The method generally exhibits good reproducibility.[7][8] |

| Analysis Time | 13 - 40 min | The chromatographic separation of all major amino acids can be achieved in a relatively short time.[9] |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the PITC derivatization of amino acids. These are generalized procedures and may require optimization for specific sample types and instrumentation.

Reagent Preparation

-

Coupling Solution: Prepare a mixture of acetonitrile (B52724), pyridine, triethylamine (B128534), and water in a 10:5:2:3 (v/v/v/v) ratio.[10] Alternative: A mixture of ethanol, water, and triethylamine in a 2:2:1 (v/v/v) ratio can also be used for neutralization, followed by a derivatizing reagent of ethanol, water, triethylamine, and PITC in a 7:1:1:1 (v/v/v/v) ratio.[11]

-

PITC Solution: Prepare a 5% (v/v) solution of PITC in the coupling solution.[12] Alternative: A 0.2 mol/L PITC-acetonitrile solution can be used.[13]

-

Reconstitution Solution: 0.05 M Ammonium (B1175870) Acetate (B1210297), pH 6.8, or the initial mobile phase for HPLC analysis.[14]

Derivatization Procedure for Standard Amino Acids

-

Drying: Pipette a known amount of amino acid standard solution into a microcentrifuge tube and evaporate to dryness under vacuum.

-

Re-drying: Dissolve the dried standard in the coupling solution and evaporate to dryness again to ensure removal of any residual acid.

-

Derivatization: Add the PITC solution to the dried amino acid residue. Vortex the mixture and allow the reaction to proceed at room temperature for 5-20 minutes.[10][12]

-

Removal of Excess Reagents: Evaporate the sample to dryness under vacuum to remove excess PITC and coupling solution. To aid in the removal of residual triethylamine, add heptane (B126788) or n-hexane, vortex, and evaporate to dryness again.[12][13]

-

Reconstitution: Reconstitute the derivatized amino acids (PTC-amino acids) in a suitable volume of the reconstitution solution. The sample is now ready for HPLC analysis.

Derivatization Procedure for Plasma Samples

-

Deproteinization: To 100 µL of plasma, add 100 µL of a protein precipitating agent (e.g., acetonitrile or methanol). Vortex and centrifuge to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the free amino acids.

-

Drying: Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under vacuum.

-

Derivatization: Follow steps 2-5 from the standard amino acid derivatization protocol.

HPLC Analysis

-

Column: A reversed-phase C18 column is typically used for the separation of PTC-amino acids.[11]

-

Mobile Phase A: 0.05 M sodium acetate (adjusted to pH 6.5 with acetic acid) or 0.1 M ammonium acetate (pH 5.14).[11][13]

-

Mobile Phase B: Acetonitrile or a mixture of methanol, acetonitrile, and water.[13]

-

Gradient Elution: A gradient elution is employed to achieve optimal separation of all PTC-amino acid derivatives.

-

Detection: UV detection at 254 nm.[2]

-

Column Temperature: Typically maintained around 40-45 °C.[13]

Advantages and Limitations

Advantages:

-

Reacts with both primary and secondary amino acids.[3]

-

Forms stable derivatives.[1]

-

The reaction is rapid and proceeds under mild conditions.[1]

-

Excess reagent is volatile and can be easily removed.[1]

-

Provides sensitive detection in the low picomole range.[3]

Limitations:

-

The derivatization procedure can be intricate and requires anhydrous conditions.[1]

-

Sample preparation can be time-consuming due to the need for evaporation steps.[1]

-

The PITC reagent is toxic and should be handled with care.[1]

-

Reproducibility and linearity for certain amino acids, like cystine, can be poor.[9]

Conclusion

PITC derivatization remains a cornerstone technique for the accurate and sensitive quantification of amino acids. Its ability to react with all proteinogenic amino acids, coupled with the stability of the resulting derivatives, ensures its continued relevance in research, clinical diagnostics, and the pharmaceutical industry. While the procedure requires careful attention to detail, its reliability and robust performance make it an invaluable tool for professionals in the field.

References

- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 2. Amino Acid Measurement in Body Fluids Using PITC Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 3. Methods - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]

- 4. Quantitative determination of phenyl isothiocyanate-derivatized amino sugars and amino sugar alcohols by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cerealsgrains.org [cerealsgrains.org]

- 8. researchgate.net [researchgate.net]

- 9. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. hplc.eu [hplc.eu]

- 14. benchchem.com [benchchem.com]

Phenyl Isothiocyanate (PITC): A Technical Guide to Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Phenyl isothiocyanate (PITC), also known as Edman's reagent, is an indispensable tool in protein chemistry and organic synthesis. Its unique reactivity, particularly towards primary and secondary amines, has established it as the cornerstone of the Edman degradation method for N-terminal protein sequencing. This guide provides an in-depth overview of the chemical properties, reactivity, and key experimental applications of PITC.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent, mustard-like odor.[1] It is volatile and can yellow upon exposure to light and air.[2] Key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₅NS | [3] |

| Molar Mass | 135.19 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | 1.132 g/mL at 20 °C | [5] |

| Melting Point | -21 °C | [3][5] |

| Boiling Point | 218-221 °C | [3][5] |

| Refractive Index (n20/D) | 1.6515 | [5] |

| Solubility | Insoluble in water.[5] Soluble in organic solvents like ethanol, ether, acetone, and chloroform.[1][2][5][6] | |

| Vapor Pressure | 1.5 mmHg | [4] |

| Flash Point | 88 °C (closed cup) |

Core Reactivity

The reactivity of PITC is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is highly susceptible to nucleophilic attack, making PITC an excellent reagent for derivatizing nucleophiles such as amines, alcohols, and thiols.[1]

The most significant reaction of PITC is with primary and secondary amines.[5][7] Under mildly alkaline conditions, the amine's lone pair of electrons attacks the central carbon of the isothiocyanate, forming a stable phenylthiocarbamoyl (PTC) derivative, which is a type of thiourea.[5][8][9] This reaction is the foundation of PITC's use in protein sequencing and amino acid analysis.[5][8] The reaction proceeds readily with alkylamines; aryl amines may require heat to react.[9]

Caption: General Reaction of PITC with a Primary Amine.

PITC can also react with other nucleophiles, although these reactions are less common in bioanalytical applications than its reaction with amines. It participates in dehydration reactions of alcohols.[10] The reaction with thiols is particularly relevant in biological systems. For instance, isothiocyanates are known to react with the thiol group of glutathione (B108866) (GSH), which can influence their biological activity.[11] The reactivity of isothiocyanates with thiols tends to decrease as the length of an attached alkyl chain increases.[11]

This compound is incompatible with strong acids and can react with water.[5][12] While its solubility in water is low, hydrolysis can occur, particularly under certain pH conditions. This is an important consideration in aqueous reaction media.

Experimental Protocols and Applications

PITC's reactivity is harnessed in two primary analytical techniques: the Edman degradation for sequencing peptides and pre-column derivatization for HPLC analysis of amino acids.

Developed by Pehr Edman, this method allows for the sequential removal and identification of amino acids from the N-terminus of a peptide or protein.[13] Modern automated sequencers can accurately sequence up to 30-60 residues using this chemistry.[13]

Experimental Protocol:

The process involves a three-step cycle: coupling, cleavage, and conversion.[14]

-

Coupling: The peptide is reacted with this compound (PITC) under mildly alkaline conditions (e.g., using trimethylamine (B31210) or N-methylpiperidine) to form a phenylthiocarbamoyl (PTC) derivative at the free N-terminal amino group.[13][14]

-

Cleavage: The PTC-derivatized terminal amino acid is then cleaved from the peptide chain using a strong anhydrous acid, such as trifluoroacetic acid (TFA).[13][15] This step yields an anilinothiazolinone (ATZ) derivative of the amino acid and the original peptide, now shortened by one residue.[15] The peptide itself remains intact because the peptide bonds are not broken.[13]

-

Conversion and Identification: The unstable ATZ-amino acid is extracted into an organic solvent and then converted to a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.[13][15] This PTH-amino acid is then identified using chromatography, typically HPLC, by comparing its retention time to that of known PTH-amino acid standards.[15][16] The shortened peptide is then subjected to the next cycle of degradation.[13]

Caption: Workflow of the Edman Degradation Cycle.

PITC is widely used as a pre-column derivatization reagent for the quantitative analysis of amino acids from protein or peptide hydrolysates.[17] The derivatization converts the amino acids into PTC-amino acids, which have a strong UV absorbance (around 245-254 nm), allowing for sensitive detection by HPLC.[5][17] This method is advantageous because PITC reacts with both primary and secondary amino acids (like proline), and the resulting derivatives are stable.[5][18]

Experimental Protocol:

-

Sample Preparation: The protein or peptide sample is first hydrolyzed to its constituent amino acids (e.g., using 6N HCl). The hydrolysate is then dried completely to remove the acid.

-

Derivatization: The dried amino acid sample is redissolved in a coupling buffer (e.g., a mixture of methanol, water, and triethylamine).[19] The PITC reagent, typically dissolved in an organic solvent, is added to the sample. The reaction is allowed to proceed at room temperature for 10-60 minutes.[19][20][21]

-

Reagent Removal: After the reaction is complete, excess PITC and byproducts are removed, often by evaporation under vacuum or by extraction with a nonpolar solvent like n-hexane.[19][20]

-

HPLC Analysis: The dried PTC-amino acid sample is redissolved in a suitable mobile phase buffer and injected into a reversed-phase HPLC system.[17] The PTC-amino acids are separated via a gradient elution and detected by their UV absorbance.[17][21] Quantification is achieved by comparing peak areas to those of a standard mixture of derivatized amino acids.

Caption: Workflow for Amino Acid Analysis using PITC Derivatization.

Synthesis

This compound is commercially available but can also be synthesized in the laboratory.[3] A common method involves the reaction of aniline (B41778) with carbon disulfide in the presence of a base like concentrated ammonia (B1221849) or potassium carbonate to form a dithiocarbamate (B8719985) salt intermediate.[3][22] This intermediate is then treated with a reagent such as lead(II) nitrate (B79036) to yield this compound.[3] Other methods include the Sandmeyer reaction using aniline, sodium nitrite, and copper(I) thiocyanate.[3]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed, by skin contact, or by inhalation.[12][23]

-

Corrosivity: It causes severe skin burns and eye damage.[12][23]

-

Sensitization: It may cause allergic skin reactions and allergy or asthma symptoms if inhaled.[12][23]

-

Handling: Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[24]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, heat, and direct sunlight.[5][12][23]

References

- 1. CAS 103-72-0: this compound | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C7H5NS | CID 7673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 103-72-0 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. letstalkacademy.com [letstalkacademy.com]

- 9. reddit.com [reddit.com]

- 10. thomassci.com [thomassci.com]

- 11. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. carlroth.com [carlroth.com]

- 13. Edman degradation - Wikipedia [en.wikipedia.org]

- 14. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 15. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. Mechanism of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]

- 17. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]

- 18. cerealsgrains.org [cerealsgrains.org]

- 19. daneshyari.com [daneshyari.com]

- 20. hplc.eu [hplc.eu]

- 21. Comparative evaluation of this compound derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. lobachemie.com [lobachemie.com]

- 24. cdhfinechemical.com [cdhfinechemical.com]

Understanding the reaction between PITC and N-terminal amino acids

An In-Depth Technical Guide to the Reaction Between Phenylisothiocyanate (PITC) and N-terminal Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reaction between phenylisothiocyanate (PITC) and the N-terminal amino acids of peptides and proteins, a cornerstone of protein chemistry. The primary application of this reaction is in the Edman degradation method for sequential protein sequencing.[1][2][3][4][5] This document will delve into the reaction mechanism, quantitative data, detailed experimental protocols, and the applications and limitations of this indispensable technique in biochemical research and drug development.[1][6]

The Core Reaction: Edman Degradation

Developed by Pehr Edman, the Edman degradation is a method for sequencing amino acids in a peptide or protein from the N-terminus.[3][7][8] The process involves a stepwise removal and identification of N-terminal amino acid residues.[2][9] The key reagent in this process is PITC, also known as Edman's Reagent.[6][10]

The reaction proceeds in a cyclical manner through three main steps: coupling, cleavage, and conversion.[8][11]

Step 1: Coupling

Under mildly alkaline conditions (pH 8-9), the uncharged N-terminal α-amino group of the peptide performs a nucleophilic attack on the carbon of the isothiocyanate group of PITC.[5][7][11] This reaction forms a stable phenylthiocarbamoyl (PTC) derivative of the peptide (PTC-peptide).[5][7][11][12][13]

Step 2: Cleavage

The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA).[1][8] This acidic environment promotes the cleavage of the N-terminal amino acid residue as a cyclic anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact but one residue shorter.[7][8]

Step 3: Conversion and Identification

The cleaved ATZ-amino acid derivative is selectively extracted into an organic solvent.[7] It is then converted to a more stable phenylthiohydantoin (PTH) amino acid derivative by treatment with aqueous acid.[1][7] The specific PTH-amino acid can then be identified using chromatographic techniques, most commonly reversed-phase high-performance liquid chromatography (RP-HPLC).[1][8][14] The cycle can then be repeated on the shortened peptide to identify the next amino acid in the sequence.[1][7]

Quantitative Aspects of the PITC Reaction

The efficiency of the Edman degradation is a critical factor in determining the length of the peptide that can be reliably sequenced. Modern automated sequencers can achieve over 99% efficiency per cycle, allowing for the accurate sequencing of up to 30 to 60 amino acid residues.[7]

| Parameter | Typical Value/Condition | Impact on Reaction |

| Reaction Yield | > 99% per cycle in automated sequencers[7] | High yield is crucial for sequencing longer peptides. |

| Sample Amount | 10 - 100 picomoles[7] | The high sensitivity of the method allows for the use of small sample quantities. |

| Coupling pH | 8 - 9 (mildly alkaline)[11] | Ensures the N-terminal amino group is deprotonated and nucleophilic. |

| Cleavage Condition | Anhydrous strong acid (e.g., TFA)[8] | Promotes efficient cleavage of the N-terminal residue without hydrolyzing other peptide bonds. |

| Sequencing Length | Up to 50-60 residues (practically ~30)[7] | Limited by the cumulative effect of incomplete reactions in each cycle. |

Experimental Protocols

The following are generalized protocols for manual Edman degradation. Automated sequencers perform these steps in a programmed, repetitive manner.

Sample Preparation

Proper sample preparation is crucial for successful Edman degradation.[3] The protein or peptide sample must be pure and free of contaminants that might interfere with the reaction.

-

Purification: Purify the protein or peptide of interest using standard chromatographic techniques.

-

Quantification: Accurately determine the amount of protein or peptide.

-

Immobilization (Optional but common for automated sequencing): The sample is often immobilized on a solid support, such as a PVDF membrane, to facilitate the separation of reagents and products during the sequencing cycles.[14]

Manual Edman Degradation Cycle

Materials:

-

Peptide/Protein sample

-

Phenylisothiocyanate (PITC)

-

Coupling buffer: e.g., N-methylmorpholine/TFA buffer in aqueous acetonitrile, pH 8.5

-

Cleavage reagent: Anhydrous trifluoroacetic acid (TFA)

-

Extraction solvent: e.g., n-butyl chloride or ethyl acetate

-

Conversion reagent: Aqueous acid (e.g., 25% TFA in water)

-

HPLC system for PTH-amino acid analysis

Procedure:

-

Coupling:

-

Dissolve the peptide sample in the coupling buffer.

-

Add a solution of PITC in a suitable solvent (e.g., acetonitrile).

-

Incubate at a controlled temperature (e.g., 50°C) for a defined period (e.g., 20-30 minutes).

-

Dry the sample under a stream of nitrogen or in a vacuum to remove excess reagents and solvents.

-

-

Cleavage:

-

Add anhydrous TFA to the dried sample.

-

Incubate at a controlled temperature (e.g., 50°C) for a short period (e.g., 3-5 minutes).

-

Dry the sample to remove the TFA.

-

-

Extraction and Conversion:

-

Add an organic solvent (e.g., n-butyl chloride) to the dried residue to extract the ATZ-amino acid derivative. The shortened peptide remains in the reaction vessel.

-

Transfer the organic extract to a separate tube.

-

Add the conversion reagent (aqueous acid) to the extract.

-

Incubate at a higher temperature (e.g., 65°C) to convert the ATZ- to the more stable PTH-amino acid.

-

Dry the sample containing the PTH-amino acid.

-

-

Identification:

-

Reconstitute the dried PTH-amino acid in a suitable solvent for HPLC.

-

Inject the sample onto an RP-HPLC column.

-

Identify the PTH-amino acid by comparing its retention time to that of known PTH-amino acid standards.[14]

-

-

Next Cycle:

-

The shortened peptide remaining in the original reaction vessel is subjected to another cycle of coupling, cleavage, and conversion to identify the next amino acid in the sequence.[7]

-

Visualizing the Process

Edman Degradation Reaction Mechanism

References

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Edman Degradation Procedure | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Protein sequencing: Methods and applications | Abcam [abcam.com]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. fiveable.me [fiveable.me]

- 7. Edman degradation - Wikipedia [en.wikipedia.org]

- 8. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 9. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 10. benchchem.com [benchchem.com]

- 11. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 12. letstalkacademy.com [letstalkacademy.com]

- 13. PITC (Edman's Reagent) | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 14. N-terminal protein sequencing in drug development – secrets of science [shimadzu-webapp.eu]

Phenyl Isothiocyanate in Proteomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl isothiocyanate (PITC), a reagent first introduced by Pehr Edman in the 1950s, remains a cornerstone in proteomics research.[1][2] Its primary application lies in the sequential degradation of proteins and peptides from the N-terminus, a process famously known as Edman degradation.[1][3] This technique provides direct, unambiguous sequence information, which is crucial for protein identification, characterization of post-translational modifications, and quality control of recombinant proteins.[1][4] Beyond N-terminal sequencing, PITC is also a valuable tool for the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis and has found applications in quantitative proteomics through the use of isotopically labeled analogs.[5][6] This guide provides a comprehensive overview of the core applications of PITC in proteomics, complete with detailed experimental protocols, quantitative data, and visual workflows to aid researchers in their experimental design and execution.

Core Applications of this compound in Proteomics

The utility of PITC in proteomics stems from its specific reactivity with the primary amino group of the N-terminal amino acid of a polypeptide chain under alkaline conditions.[1][7] This initial reaction forms the basis for its major applications:

-

N-Terminal Protein Sequencing (Edman Degradation): The classical and most prominent application of PITC. It allows for the stepwise removal and identification of amino acids from the N-terminus of a protein or peptide.[3]

-

Amino Acid Analysis: PITC is used to derivatize free amino acids, enhancing their detection by HPLC with UV absorbance. This is essential for determining the amino acid composition of a protein after hydrolysis.

-

Quantitative Proteomics: Is otopically labeled PITC analogs are employed to introduce mass tags onto peptides, enabling relative quantification by mass spectrometry.[6]

N-Terminal Protein Sequencing: The Edman Degradation

The Edman degradation process is a cyclical chemical reaction that sequentially removes one amino acid at a time from the N-terminus of a polypeptide.[1] The process can be broadly divided into three key steps: coupling, cleavage, and conversion.[1][7]

Signaling Pathway of Edman Degradation Chemistry

Experimental Protocols

1. Automated Edman Degradation Protocol

Automated Edman degradation is the standard method for N-terminal sequencing, offering high efficiency and reproducibility.[8] Modern protein sequencers automate the entire process, from reagent delivery to HPLC analysis of the PTH-amino acids.[1][9]

Materials:

-

Protein/peptide sample (10-100 picomoles)[3]

-

Automated Protein Sequencer (e.g., Shimadzu PPSQ series, Applied Biosystems Procise)

-

Reagents and solvents provided by the instrument manufacturer (e.g., PITC, trifluoroacetic acid (TFA), ethyl acetate (B1210297), acetonitrile)[7]

-

Polyvinylidene difluoride (PVDF) membrane for sample loading[3]

Methodology:

-

Sample Preparation:

-

Ensure the protein sample is pure and free from interfering substances.

-

If the protein is in solution, apply it to a PVDF membrane and allow it to dry completely.

-

If the protein is in a gel, it can be electroblotted onto a PVDF membrane.[3]

-

-

Instrument Setup:

-

Follow the manufacturer's instructions for instrument initialization, reagent and solvent bottle replacement, and system calibration.

-

-

Sequencing Program:

-

Load the PVDF membrane with the sample into the reaction cartridge of the sequencer.

-

Set up the sequencing program, defining the number of cycles to be performed. A typical run for initial sequencing is 10-15 cycles.

-

-

Automated Sequencing Cycles:

-

Coupling: The protein is treated with a 5% solution of PITC in a basic buffer (e.g., 12% trimethylamine (B31210) or 30% methylpiperidine) to form the phenylthiocarbamoyl (PTC)-protein.[7]

-

Washing: Excess reagents and by-products are removed by washing with ethyl acetate.

-

Cleavage: Anhydrous TFA is delivered to the reaction chamber to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[2]

-

Extraction: The ATZ-amino acid is selectively extracted with an organic solvent.

-

Conversion: The extracted ATZ-amino acid is automatically transferred to a conversion flask, where it is treated with an aqueous acid to form the more stable phenylthiohydantoin (PTH)-amino acid.[1]

-

HPLC Analysis: The resulting PTH-amino acid is injected into an online HPLC system for identification.

-

-

Data Analysis:

-

The retention time of the eluted PTH-amino acid is compared to a standard chromatogram of known PTH-amino acids to identify the amino acid at that cycle.[10]

-

The sequencing results are presented as a chromatogram for each cycle, with the identified amino acid peak indicated.

-

2. Manual Edman Degradation Protocol

While less common, manual Edman degradation can be performed for specific applications or when an automated sequencer is unavailable.[11]

Materials:

-

Lyophilized peptide sample (1-10 nanomoles)

-

PITC solution (5% v/v in pyridine)

-

Coupling buffer (pyridine:water:triethylamine, 10:2:1 v/v/v)

-

Anhydrous TFA

-

Heptane:ethyl acetate (2:1 v/v) for washing

-

1 M HCl for conversion

-

HPLC system for PTH-amino acid analysis

Methodology:

-

Coupling:

-

Dissolve the peptide in 50 µL of coupling buffer in a small glass reaction tube.

-

Add 100 µL of PITC solution, flush with nitrogen, seal the tube, and incubate at 50°C for 30 minutes.

-

Dry the sample completely under vacuum.

-

-

Washing:

-

Add 200 µL of heptane:ethyl acetate, vortex, and centrifuge.

-

Carefully remove the supernatant. Repeat the wash step twice.

-

Dry the sample completely under vacuum.

-

-

Cleavage:

-

Add 50 µL of anhydrous TFA, flush with nitrogen, seal, and incubate at 50°C for 15 minutes.

-

Dry the sample under a stream of nitrogen.

-

-

Extraction:

-

Add 100 µL of water to the dried sample.

-

Extract the ATZ-amino acid by adding 200 µL of ethyl acetate, vortexing, and centrifuging.

-

Transfer the upper organic layer containing the ATZ-amino acid to a new tube. The remaining peptide is in the aqueous phase and can be dried for the next cycle.

-

-

Conversion:

-

Dry the extracted ATZ-amino acid under nitrogen.

-

Add 50 µL of 1 M HCl and incubate at 80°C for 10 minutes to convert the ATZ- to the PTH-amino acid.

-

Dry the sample completely.

-

-

HPLC Analysis:

-

Reconstitute the dried PTH-amino acid in a suitable solvent (e.g., 20% acetonitrile) and inject it into the HPLC system for identification.

-

Quantitative Data in Edman Degradation

| Parameter | Typical Value(s) | Notes |

| Cycle Efficiency | >98% for most amino acids[12] | The efficiency of each cycle of cleavage. Lower efficiency can lead to "preview" of the next amino acid and limit the readable sequence length. |

| Sequencing Length | Up to 50-60 residues[3] | In practice, sequences of 20-30 residues are more common due to cumulative decreases in yield.[8] |

| Sample Requirement | 10-100 picomoles[3] | Modern automated sequencers can achieve high sensitivity. |

| PTH-Amino Acid Detection Limit (HPLC-UV) | 1-10 picomoles | Dependent on the specific PTH-amino acid and the HPLC system. |

Amino Acid Analysis using PITC Derivatization

PITC is widely used for the pre-column derivatization of amino acids for their quantitative analysis by reverse-phase HPLC. The PTC-amino acid derivatives are stable and exhibit strong UV absorbance at 254 nm, allowing for sensitive detection.

Experimental Protocol for Amino Acid Analysis

Materials:

-

Protein hydrolysate or amino acid standard solution

-

Coupling solution: ethanol:water:triethylamine (2:2:1, v/v/v)

-

PITC solution: 5% (v/v) PITC in ethanol

-

Drying solution: ethanol:water (1:1, v/v)

-

Reverse-phase HPLC system with a UV detector (254 nm)

Methodology:

-

Sample Preparation:

-

Hydrolyze the protein sample to release free amino acids (e.g., using 6 M HCl at 110°C for 24 hours).

-

Dry the hydrolysate completely under vacuum.

-

-

Derivatization:

-

Re-dissolve the dried amino acid sample in 20 µL of coupling solution.

-

Add 20 µL of PITC solution, vortex, and incubate at room temperature for 20 minutes.

-

Dry the sample completely under vacuum to remove excess reagents.

-

-

Sample Cleanup:

-

Re-dissolve the dried sample in 50 µL of drying solution and dry it again under vacuum. This step is repeated to ensure the removal of all volatile by-products.

-

-

HPLC Analysis:

-

Reconstitute the final dried sample in an appropriate injection buffer (e.g., 5% acetonitrile (B52724) in sodium phosphate (B84403) buffer, pH 7.4).

-

Inject an aliquot into the reverse-phase HPLC system.

-

Separate the PTC-amino acids using a gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

-

Detect the eluted PTC-amino acids by monitoring the UV absorbance at 254 nm.

-

-

Quantification:

-

Identify and quantify each amino acid by comparing the retention time and peak area to those of a standard amino acid mixture that has been derivatized and analyzed under the same conditions.

-

Quantitative Data for PITC-based Amino Acid Analysis

| Parameter | Typical Value(s) |

| Detection Limit (HPLC-UV) | 1-10 picomoles |

| Linear Range | 20-500 picomoles |

| Analysis Time per Sample | 20-30 minutes |

This compound in Quantitative Mass Spectrometry

The use of isotopically labeled reagents is a powerful strategy for quantitative proteomics. This compound can be synthesized with stable isotopes (e.g., ¹³C) to create a "heavy" version of the reagent. When used to label peptides, the mass difference between the light (¹²C) and heavy (¹³C) PITC-labeled peptides can be used for relative quantification by mass spectrometry.

Workflow for Quantitative Proteomics using Isotopic PITC Labeling

Experimental Protocol for Isotopic PITC Labeling for Mass Spectrometry

Materials:

-

Protein extracts from two or more conditions

-

Standard proteomics sample preparation reagents (e.g., DTT, iodoacetamide, trypsin)

-

Light PITC (¹²C-PITC)

-

Heavy PITC (e.g., ¹³C₆-PITC)

-

Coupling buffer (e.g., 50 mM triethylammonium (B8662869) bicarbonate, pH 8.5)

-

LC-MS/MS system

Methodology:

-

Protein Digestion:

-

Reduce and alkylate the cysteine residues in the protein extracts.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

Desalt the resulting peptide mixtures using C18 solid-phase extraction.

-

-

Isotopic Labeling:

-

Re-dissolve the desalted peptides from each sample in the coupling buffer.

-

To one sample, add the light PITC solution.

-

To the other sample, add the heavy PITC solution.

-

Incubate the reactions at room temperature for 1 hour.

-

Quench the reaction by adding an amine-containing buffer (e.g., ammonium (B1175870) bicarbonate).

-

-

Sample Combination and Cleanup:

-

Combine the light- and heavy-labeled peptide samples in a 1:1 ratio.

-

Desalt the combined sample again using C18 solid-phase extraction to remove excess labeling reagents.

-

-

LC-MS/MS Analysis:

-

Analyze the labeled peptide mixture by LC-MS/MS.

-

The mass spectrometer will detect pairs of peptide ions separated by the mass difference of the isotopic labels.

-

-

Data Analysis:

-

Use appropriate proteomics software to identify the peptides and quantify the relative abundance of each peptide pair by comparing the peak areas of the light and heavy forms.

-

The peptide-level quantification data is then used to infer the relative abundance of the corresponding proteins.

-

Conclusion

This compound remains a versatile and indispensable reagent in proteomics research. Its central role in Edman degradation provides a direct and reliable method for N-terminal protein sequencing, which is crucial for protein identification and characterization. Furthermore, its application in amino acid analysis and its emerging use in quantitative mass spectrometry highlight its continued relevance in the modern proteomics toolkit. The detailed protocols and quantitative data provided in this guide aim to equip researchers with the necessary information to effectively utilize PITC in their studies, contributing to advancements in our understanding of the proteome.

References

- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 2. Overview of Edman Sequencing - Creative Proteomics [creative-proteomics.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 8. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]

- 9. ehu.eus [ehu.eus]

- 10. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 11. Manual Edman Degradation of Proteins and Peptides | Springer Nature Experiments [experiments.springernature.com]

- 12. omizzur.com [omizzur.com]

The Edman Degradation: A Cornerstone of Protein Sequencing

A Technical Guide on the History, Development, and Core Methodology

For decades, the Edman degradation stood as the preeminent technique for determining the amino acid sequence of proteins. Developed by Swedish biochemist Pehr Edman in the 1950s, this stepwise chemical method provided the first reliable means to unravel the primary structure of proteins, a fundamental prerequisite for understanding their function.[1][2][3][4] This guide provides an in-depth exploration of the Edman degradation, from its historical roots to its refined, automated workflows, designed for researchers, scientists, and drug development professionals.

A Historical Perspective: From Manual Sequencing to Automation

Prior to Edman's work, protein sequencing methods were harsh, often requiring complete hydrolysis of the protein and providing only the amino acid composition, not the sequence.[1] Edman's innovation was a process of sequential, non-destructive removal of the N-terminal amino acid, which could then be identified without hydrolyzing the entire peptide chain.[1][5] This breakthrough, first published in 1950, laid the foundation for systematic protein sequencing.[6][7]

A pivotal moment in the history of the technique was its automation. In 1967, Edman and his colleague Geoffrey Begg developed the first automated protein "sequenator," a machine that could perform the repetitive cycles of the degradation, significantly increasing the speed and efficiency of sequencing.[7] This automation, coupled with subsequent improvements in the 1970s and 1980s such as the integration of High-Performance Liquid Chromatography (HPLC) for the identification of the cleaved amino acids, solidified the Edman degradation as the gold standard in protein sequencing for many years.[1]

While the advent of mass spectrometry-based proteomics has since offered higher throughput and sensitivity for many applications, Edman degradation remains a valuable and highly accurate tool, particularly for N-terminal sequencing and the characterization of purified proteins.[4][8]

The Core Chemistry: A Four-Step Cyclical Process

The Edman degradation is a cyclical process that removes one amino acid at a time from the N-terminus of a peptide. Each cycle consists of four key chemical steps: coupling, cleavage, conversion, and identification.

Experimental Workflow

The following diagram illustrates the cyclical nature of the Edman degradation process.

Quantitative Performance Metrics

The performance of the Edman degradation has evolved significantly with technological advancements. The following tables summarize key quantitative data for manual and automated sequencing.

Table 1: Efficiency and Peptide Length

| Parameter | Manual Edman Degradation | Early Automated Sequencers | Modern Automated Sequencers |

| Repetitive Yield per Cycle | ~90% | 95-98% | >99%[1] |

| Practical Peptide Length | 10-20 residues | 30-60 residues | Up to 50-60 residues (practically <30)[1] |

Table 2: Sensitivity

| Technology Era | Sample Amount Required |

| Early Manual Methods | nanomoles (nmol) |

| Early Automated Sequencers | 10-100 picomoles (pmol)[1] |

| Modern Automated Sequencers | 1-10 picomoles (pmol)[9] |

| High-Sensitivity (e.g., with 35S-PITC) | 10-100 femtomoles (fmol) |

Detailed Experimental Protocols

The following protocols provide a generalized overview of the key experimental steps in Edman degradation. Specific parameters may vary depending on the instrumentation and the nature of the peptide being sequenced.

Sample Preparation

Proper sample preparation is critical for successful Edman sequencing. The sample must be free of interfering substances, particularly primary and secondary amines (e.g., Tris buffer, glycine) and detergents.

-

Purification: The protein or peptide of interest should be purified to homogeneity (>90% purity is recommended). This can be achieved by methods such as reverse-phase HPLC or SDS-PAGE followed by transfer to a PVDF membrane.

-

Quantification: Accurately determine the amount of protein or peptide to ensure an adequate amount is loaded onto the sequencer.

-

Buffer Exchange: If necessary, exchange the sample into a volatile buffer (e.g., 0.1% trifluoroacetic acid) and lyophilize to dryness.

Step 1: Coupling Reaction

The first step involves the reaction of the free N-terminal amino group of the peptide with phenylisothiocyanate (PITC).

-

Reagents:

-

Phenylisothiocyanate (PITC) solution (e.g., 5% in a suitable organic solvent like pyridine).[10]

-

Coupling buffer (e.g., a basic buffer with a pH of 8-9, such as N-methylmorpholine or triethylamine (B128534) in a water/pyridine mixture).[11]

-

-

Procedure:

-

The peptide sample is dissolved in the coupling buffer.

-

The PITC solution is added.

-

The reaction mixture is incubated at a controlled temperature (e.g., 40-50°C) for a specified time (e.g., 30 minutes) under an inert atmosphere (e.g., nitrogen or argon) to form the phenylthiocarbamoyl (PTC)-peptide.[10][11]

-

Step 2: Cleavage Reaction

The PTC-peptide is then treated with a strong, anhydrous acid to cleave the N-terminal amino acid.

-

Reagent:

-

Procedure:

-

The excess reagents and byproducts from the coupling step are removed by washing with organic solvents (e.g., heptane (B126788) and ethyl acetate).[10]

-

Anhydrous TFA is delivered to the reaction chamber.

-

The acidic conditions promote the cyclization and cleavage of the first peptide bond, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative and leaving the shortened peptide.[7]

-

Step 3: Conversion Reaction

The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

-

Reagent:

-

Aqueous acid (e.g., 25% TFA in water).[7]

-

-

Procedure:

-

The ATZ-amino acid is selectively extracted with an organic solvent (e.g., ethyl acetate (B1210297) or chlorobutane).[7]

-

The extracted ATZ derivative is heated in the presence of the aqueous acid (e.g., 80°C for 10 minutes) to facilitate its conversion to the stable PTH-amino acid.[10]

-

Step 4: Identification

The resulting PTH-amino acid is identified using chromatography.

-

Methodology:

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for PTH-amino acid identification.[2]

-

-

Procedure:

-

The PTH-amino acid sample is injected into an HPLC system.

-

The PTH-amino acid is separated from any remaining byproducts on a C18 column using a gradient of organic solvent (e.g., acetonitrile) in an aqueous buffer.

-

The retention time of the unknown PTH-amino acid is compared to the retention times of known PTH-amino acid standards to identify the amino acid from that cycle.[2]

-

The shortened peptide remaining in the reaction chamber is then subjected to the next cycle of Edman degradation, starting again with the coupling reaction.

Limitations and Modern Applications

Despite its historical significance, the Edman degradation has several limitations:

-

Blocked N-terminus: The technique requires a free N-terminal amino group. If this group is chemically modified (e.g., acetylated), the sequencing reaction cannot proceed.[8]

-

Peptide Length: The efficiency of each cycle is not 100%, leading to a gradual decrease in the signal-to-noise ratio. This typically limits the reliable sequencing to the first 30-50 amino acids.[8]

-

Throughput: Edman degradation is a sequential process, making it significantly slower than the high-throughput methods of mass spectrometry.[8]

Today, Edman degradation is often used in conjunction with mass spectrometry. Its high accuracy makes it ideal for:

-

N-terminal sequencing of purified proteins: To confirm the identity and integrity of a protein.

-

Validation of recombinant protein expression: To ensure the correct N-terminus is present.

-

Characterization of post-translational modifications: By identifying the specific site of a modification that blocks the Edman chemistry.

References

- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 2. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. scribd.com [scribd.com]

- 6. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 7. ehu.eus [ehu.eus]

- 8. novor.cloud [novor.cloud]

- 9. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]

- 10. benchchem.com [benchchem.com]

- 11. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

Phenyl Isothiocyanate (PITC): A Technical Guide to its Application as a Reagent for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles and practical applications of Phenyl isothiocyanate (PITC) as a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC) analysis. PITC is a cornerstone reagent for the quantitative analysis of molecules bearing primary and secondary amine groups, most notably amino acids, which often lack a native chromophore for UV detection. This document provides a detailed overview of the reaction chemistry, experimental protocols, and performance data associated with the PITC method, enabling researchers to effectively implement this powerful analytical technique.

Core Principles: The Chemistry of PITC Derivatization